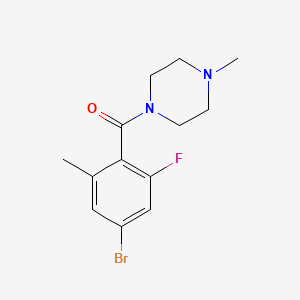![molecular formula C13H11ClN2O B8229761 4'-Chloro-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B8229761.png)
4'-Chloro-[1,1'-biphenyl]-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Chloro-[1,1’-biphenyl]-4-carbohydrazide is an organic compound with the molecular formula C13H11ClN2O It is a derivative of biphenyl, where a chlorine atom is substituted at the 4-position of one phenyl ring, and a carbohydrazide group is attached to the 4-position of the other phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-[1,1’-biphenyl]-4-carbohydrazide typically involves a multi-step process. One common method starts with the Suzuki coupling reaction between 4-chlorophenylboronic acid and 4-bromobiphenyl to form 4’-chloro-[1,1’-biphenyl]. This intermediate is then subjected to a hydrazinolysis reaction with hydrazine hydrate to yield the final product, 4’-Chloro-[1,1’-biphenyl]-4-carbohydrazide .
Industrial Production Methods
In an industrial setting, the production of 4’-Chloro-[1,1’-biphenyl]-4-carbohydrazide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The Suzuki coupling reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The hydrazinolysis step is performed under reflux conditions to ensure complete conversion of the intermediate to the final product .
化学反応の分析
Types of Reactions
4’-Chloro-[1,1’-biphenyl]-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The carbohydrazide group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
4’-Chloro-[1,1’-biphenyl]-4-carbohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes
作用機序
The mechanism of action of 4’-Chloro-[1,1’-biphenyl]-4-carbohydrazide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
4-Chlorobiphenyl: A simpler derivative with only a chlorine substituent.
4’-Chlorobiphenyl-4-carboxaldehyde: Contains an aldehyde group instead of a carbohydrazide group.
4’-Chlorobiphenyl-4-ol: Contains a hydroxyl group instead of a carbohydrazide group.
Uniqueness
4’-Chloro-[1,1’-biphenyl]-4-carbohydrazide is unique due to the presence of both a chlorine atom and a carbohydrazide group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
4-(4-chlorophenyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(17)16-15/h1-8H,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMWFTWCZTZWNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-[[3-(Pyrrolidin-1-ylmethyl)phenoxy]methyl]piperidine;dihydrochloride](/img/structure/B8229768.png)
![4-[3-(Piperidin-1-ylmethyl)phenoxy]butan-1-amine;dihydrochloride](/img/structure/B8229771.png)

